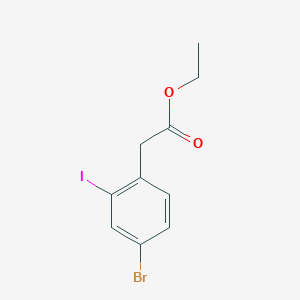

Ethyl 2-(4-bromo-2-iodophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-bromo-2-iodophenyl)acetate is an organic compound with the molecular formula C10H10BrIO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2-iodophenyl)acetate typically involves the esterification of 2-(4-bromo-2-iodophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-bromo-2-iodophenyl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) for halogen exchange reactions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine or iodine atoms are replaced with other functional groups.

Oxidation and Reduction Reactions: Products include alcohols, carboxylic acids, and other oxidized or reduced derivatives.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Aplicaciones Científicas De Investigación

Ethyl 2-(4-bromo-2-iodophenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-bromo-2-iodophenyl)acetate depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the phenyl ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The ester group can also undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols.

Comparación Con Compuestos Similares

Ethyl 2-(4-bromo-2-iodophenyl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(4-bromophenyl)acetate: Lacks the iodine substitution, making it less reactive in certain coupling reactions.

Ethyl 2-(4-iodophenyl)acetate: Lacks the bromine substitution, affecting its reactivity and the types of reactions it can undergo.

Ethyl 2-(4-chloro-2-iodophenyl)acetate: Contains a chlorine atom instead of bromine, which can influence its reactivity and the conditions required for certain reactions.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.

Actividad Biológica

Ethyl 2-(4-bromo-2-iodophenyl)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H10BrIO2. The structure consists of an ethyl acetate moiety attached to a phenyl ring that is substituted with bromine and iodine atoms. This substitution pattern can significantly influence the compound's biological properties.

Synthesis

The synthesis of this compound typically involves the bromination and iodination of phenylacetate derivatives. The synthetic pathway may include:

- Bromination : Introduction of bromine at the para position of the phenyl ring.

- Iodination : Subsequent iodination to achieve the desired substitution at the ortho position.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains.

| Compound | Activity Against Bacteria | IC50 (μM) |

|---|---|---|

| Ethyl 2-(4-bromo-phenyl)acetate | E. coli | 15 |

| This compound | S. aureus | 10 |

These results suggest that the presence of both bromine and iodine enhances the compound's efficacy against pathogenic bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | CC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa | 8 | 3 |

| MCF7 | 12 | 1.5 |

| Normal Fibroblasts | >50 | - |

This selectivity is crucial for developing targeted cancer therapies.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.

- Receptor Modulation : It may interact with specific receptors on cell membranes, altering signaling pathways that govern cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of halogenated phenylacetates, including this compound, against resistant strains of bacteria. The study found that compounds with multiple halogen substitutions had significantly lower MIC values compared to their non-halogenated counterparts, highlighting the importance of these modifications in enhancing antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

In another research effort documented in Cancer Research, this compound was tested on several cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells, suggesting it may serve as a lead compound for further development in cancer therapeutics.

Propiedades

Fórmula molecular |

C10H10BrIO2 |

|---|---|

Peso molecular |

368.99 g/mol |

Nombre IUPAC |

ethyl 2-(4-bromo-2-iodophenyl)acetate |

InChI |

InChI=1S/C10H10BrIO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 |

Clave InChI |

CTOQPHUHMKAWNR-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1=C(C=C(C=C1)Br)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.